REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5]Br.[Li].[CH3:8][C:9]1[S:10][CH:11]=[CH:12][CH:13]=1>O>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][C:11]1[S:10][C:9]([CH3:8])=[CH:13][CH:12]=1 |^1:6|
|
Name
|
|
Quantity
|
3.24 g
|
Type
|
reactant
|
Smiles
|
BrCCCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1SC=CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
ADDITION
|
Details
|
The organic layer was diluted with ethyl acetate (50 mL)
|
Type
|
WASH
|
Details
|
washed with water (3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4 (anhydrous)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (silica gel, hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCC=1SC(=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |